Ethyl 2-bromo-3-cyano-5-methylbenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-5-methylbenzoate is an organic halogen compound characterized by its white to off-white powder form. It is known for its strong electrophilic properties, making it a valuable intermediate in the synthesis of various organic compounds. The chemical formula of this compound is C11H9BrNO2, and it has a molecular weight of 274.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-5-methylbenzoate typically involves the bromination of 3-cyano-5-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification process is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 2-amino-3-cyano-5-methylbenzoate.
Hydrolysis: Formation of 2-bromo-3-cyano-5-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-5-methylbenzoate is primarily related to its electrophilic nature. The bromine atom and cyano group make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-5-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-bromo-3-cyano-4-methylbenzoate: Similar structure but with a different position of the methyl group, affecting its reactivity and applications.
Ethyl 2-bromo-3-cyano-5-chlorobenzoate:
Ethyl 2-bromo-3-cyano-5-ethylbenzoate: Features an ethyl group instead of a methyl group, influencing its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-7(2)4-8(6-13)10(9)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUNMXLBLYISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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